molecular formula C13H14ClN3O B2513350 3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 544435-68-9

3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B2513350
CAS No.: 544435-68-9
M. Wt: 263.73
InChI Key: GSOOXTCVCNTQEJ-UHFFFAOYSA-N
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Description

This compound features a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylpiperazine with a suitable nitrile compound under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. It is known to act on serotonin receptors, displaying selectivity for certain subtypes . This interaction can modulate various physiological processes, making it a compound of interest for therapeutic applications .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-15/h1-4H,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOOXTCVCNTQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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